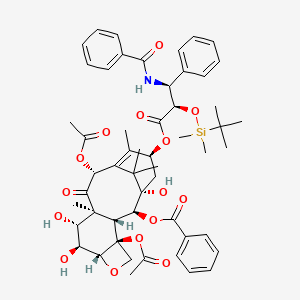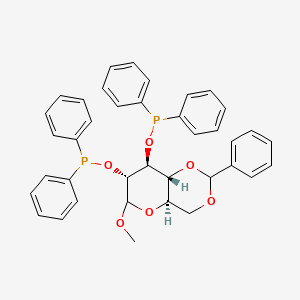
Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside is a complex organic compound known for its unique structure and properties. It is primarily used as a ligand in various catalytic processes, particularly in asymmetric hydrosilylation of ketones . This compound is characterized by the presence of diphenylphosphino groups and a benzylidene-protected glucopyranoside moiety, which contribute to its reactivity and functionality.
準備方法
The synthesis of Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane and reagents such as triphenylphosphine and chlorodiphenylphosphine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside undergoes various chemical reactions, including:
Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can target the benzylidene group, leading to the removal of the protecting group.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside has several scientific research applications:
Biology: Its role as a ligand can be explored in biochemical studies involving metal complexes.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties.
作用機序
The mechanism by which Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside exerts its effects is primarily through its role as a ligand. It forms complexes with metal ions, which then participate in catalytic cycles. The diphenylphosphino groups coordinate with the metal center, facilitating various catalytic transformations. The benzylidene-protected glucopyranoside moiety provides steric and electronic effects that enhance the selectivity and efficiency of the catalytic process .
類似化合物との比較
Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside can be compared with other similar compounds such as:
- 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin (sixantphos)
- 4,5-bis(diphenylphosphino)-9-isopropylidenexanthene (isopropxantphos)
- bis-(2-diphenylphosphino)-p-tolyl) ether (PTEphos)
These compounds share a common ether-linked diphenylphosphino backbone but differ in their structural backbones and substituents, which affect their intra-molecular P···P distances and catalytic properties . This compound is unique due to its glucopyranoside moiety, which provides distinct steric and electronic characteristics.
特性
分子式 |
C38H36O6P2 |
|---|---|
分子量 |
650.6 g/mol |
IUPAC名 |
[(4aR,7R,8S,8aR)-7-diphenylphosphanyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-diphenylphosphane |
InChI |
InChI=1S/C38H36O6P2/c1-39-38-36(44-46(31-23-13-5-14-24-31)32-25-15-6-16-26-32)35(34-33(41-38)27-40-37(42-34)28-17-7-2-8-18-28)43-45(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h2-26,33-38H,27H2,1H3/t33-,34-,35+,36-,37?,38?/m1/s1 |
InChIキー |
VDNNRBDPKKKMFA-QWWUUDSKSA-N |
異性体SMILES |
COC1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7 |
正規SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)


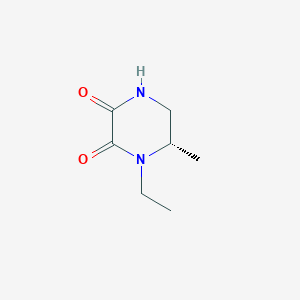
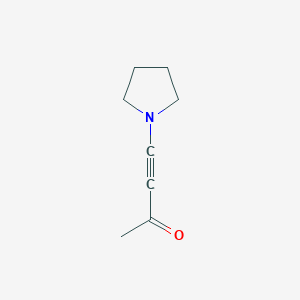
![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
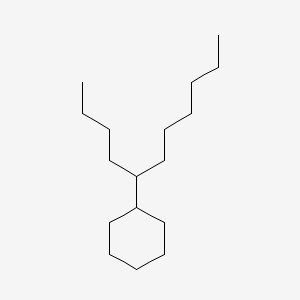
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)

